molecular formula C7H4BrFO2 B146589 2-Bromo-3-fluorobenzoic acid CAS No. 132715-69-6

2-Bromo-3-fluorobenzoic acid

Cat. No. B146589
M. Wt: 219.01 g/mol
InChI Key: KQRCBMPPEPNNDS-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

In a 1 L, three necked flask fitted with a dropping funnel and thermometer, were charged 2-amino-3-fluorobenzoic acid (20.0 g, 0.13 mol) and acetonitrile (160 mL). After cooling to 0° C., HBr (47%, 160 mL) was added drop wise over 10 min. To the resulting solution a solution of NaNO2 (10.0 g, 0.14 mol) in water (20.0 mL) was added drop wise over 1 h. After addition, the reaction mixture was stirred at 0° C. for 5 min, and copper(I) bromide (22.0 g, 0.15 mol) was added portionwise over 30 min. Stirring was continued at 70° C. in a an oil bath for 1 h. After cooling to 0° C., 700 mL of water was added and the precipitate was filtered, washed with cold water and dried under vacuum to give 28.23 g (100%) of the title compound as a white solid. The crude product was used in the next step without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
22 g
Type
catalyst
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(#N)C.[BrH:15].N([O-])=O.[Na+]>O.[Cu]Br>[Br:15][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1F
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
22 g
Type
catalyst
Smiles
[Cu]Br
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L, three necked flask fitted with a dropping funnel
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at 70° C. in a an oil bath for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 28.23 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.